molecular formula C10H5ClF2N2O3 B2688699 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline CAS No. 1981148-22-4

4-Chloro-8-(difluoromethoxy)-3-nitroquinoline

Cat. No. B2688699
CAS RN: 1981148-22-4
M. Wt: 274.61
InChI Key: NOZOELMIWKDMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical compounds like “4-Chloro-8-(difluoromethoxy)-3-nitroquinoline” belong to a class of organic compounds known as quinolines, which are characterized by a ring structure containing a benzene ring fused to a pyridine ring . The specific substituents (chloro, difluoromethoxy, nitro) on the quinoline ring can greatly influence the compound’s properties and reactivity .


Synthesis Analysis

The synthesis of such compounds typically involves nucleophilic substitution reactions . For example, a chloro group at the 4-position can be replaced by other groups, such as sulfanyl, hydrazino, azido, and amino derivatives .


Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . The exact structure would depend on the specific locations of the substituents on the quinoline ring .


Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the electron-withdrawing or electron-donating nature of the substituents. For instance, the nitro group is a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its specific structure. Factors that could influence these properties include the polarity of the substituents, the compound’s overall shape and size, and its molecular weight .

Scientific Research Applications

  • Tautomerism and Substituent Effect in Medicine Molecules : A study on 8-hydroxyquinoline (8HQ) molecules, which are structurally similar to 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline, revealed insights into the stability of different molecular forms and the impact of various substituents on these molecules. This research is significant for understanding the chemical behavior of similar compounds in medicinal applications (Karpińska, Mazurek, & Dobrowolski, 2010).

  • Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives : Research focusing on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone models, which include compounds structurally similar to this compound, demonstrated interesting antibacterial activity against various strains. This study is crucial for the development of new antibacterial agents (Al-Hiari et al., 2007).

  • Reactive Oxygen Species and Carcinogenicity : Another study on 4-Nitroquinoline 1-oxide, a compound related to this compound, explored its role in inducing carcinogenicity through the formation of DNA adducts and oxidative damage. This research provides insights into the genotoxic effects of such compounds (Arima et al., 2006).

  • Electronic Structure Investigation : A study on 8-chloroquinoline and 8-nitroquinoline, which are similar to this compound, involved investigating their electronic structures using various spectroscopic methods. This research aids in understanding the electronic properties and reactivity of these compounds (Arjunan, Ravindran, Rani, & Mohan, 2011).

  • Mutagenic Spectrum Characterization : A study on 4-Nitroquinoline 1-oxide, similar to this compound, characterized its mutagenic spectrum in a model organism, providing valuable data for understanding the mutagenic potential of related compounds (Downes et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some quinoline derivatives have been studied for their potential biological activity, including antimicrobial, antifungal, and anticancer properties .

Safety and Hazards

As with any chemical compound, handling “4-Chloro-8-(difluoromethoxy)-3-nitroquinoline” would require appropriate safety precautions. This could include wearing protective clothing and eye protection, and ensuring adequate ventilation .

Future Directions

The future research directions for a compound like this could include further exploration of its potential biological activities, investigation of its reactivity towards different chemical reactions, and development of new synthesis methods .

properties

IUPAC Name

4-chloro-8-(difluoromethoxy)-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2O3/c11-8-5-2-1-3-7(18-10(12)13)9(5)14-4-6(8)15(16)17/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZOELMIWKDMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1981148-22-4
Record name 4-chloro-8-(difluoromethoxy)-3-nitroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.